molecular formula C10H8O2 B1268164 Benzyl propiolate CAS No. 14447-01-9

Benzyl propiolate

Cat. No.: B1268164
CAS No.: 14447-01-9
M. Wt: 160.17 g/mol
InChI Key: KCSLTHXLCZSZLB-UHFFFAOYSA-N
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Description

Benzyl propiolate is an organic compound with the molecular formula (C_{10}H_{8}O_{2}). It is an ester formed from the reaction between benzyl alcohol and propiolic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

Benzyl propiolate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

Benzyl propiolate should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

Benzyl propiolate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the esterification process involving this compound. This interaction is crucial for the synthesis of aromatic esters, which are widely used in the food, cosmetic, and pharmaceutical industries . Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions that are essential for cellular metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a role in regulating cell growth and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme, thereby preventing substrate binding . Additionally, this compound can activate transcription factors by inducing conformational changes that enhance their DNA-binding affinity, leading to altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can affect its efficacy in biochemical assays and long-term studies. In in vitro studies, this compound has been shown to maintain its activity for several hours, but its effects may diminish over time due to gradual degradation . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, with some studies indicating potential impacts on cellular homeostasis and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and promote cellular growth . At high doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been identified, where specific dosages result in significant changes in cellular responses. For instance, doses above a certain threshold can lead to the activation of stress response pathways and the induction of cell death . These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and redox reactions. It interacts with enzymes such as acyl-CoA synthetases and oxidoreductases, which facilitate its incorporation into metabolic processes . This compound can also influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These changes can impact overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localizations enable this compound to interact with organelle-specific enzymes and proteins, thereby influencing organelle function and cellular homeostasis . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl propiolate can be synthesized through the esterification of benzyl alcohol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the biocatalytic production of this compound, offering a greener alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl propiolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl propionate.

    Reduction: Reduction of this compound can yield benzyl alcohol and propionic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzyl propionate.

    Reduction: Benzyl alcohol and propionic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Benzyl propionate: Similar in structure but differs in the length of the carbon chain.

    Benzyl acetate: Another ester with a different acid component.

    Benzyl benzoate: Contains a benzene ring in the acid component.

Uniqueness: Benzyl propiolate is unique due to the presence of the propiolic acid moiety, which imparts distinct reactivity and properties compared to other benzyl esters. This makes it a valuable compound in organic synthesis and various industrial applications.

Properties

IUPAC Name

benzyl prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSLTHXLCZSZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337487
Record name Benzyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14447-01-9
Record name Benzyl propiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl propiolate
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Synthesis routes and methods I

Procedure details

To a solution of 17.0 g (233 mmol) of propiolic acid in 600 mL of anhydrous DMF was added 39.9 g (233 mmol) of benzyl bromide followed by portionwise addition of 76.0 g (233 mmol) of Cs2CO3. After stirring at room temperature for 24 h, the reaction was quenched with a saturated aqueous ammonium chloride solution and extracted with EtOAc (3×200 mL). The combined extracts were washed with water then brine and dried over anhydrous sodium sulfate. The mixture was then filtered through a silica gel pad washing with hexanes, and the filtrate was evaporated under reduced pressure to afford a crude product. The crude product was purified by silica gel chromatography eluting with a 0-20% ethyl acetate in hexane gradient to afford the title compound as a colorless oil (13.8 g, 35%). 1H NMR (CDCl3, 500 MHz) δ 7.41 (m, 5H), 5.25 (s, 2H), 2.92 (s, 1H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
76 g
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

To a stirring mixture of propiolic acid (1.79 mL (2.04 g), 28.65 mmol) and potassium carbonate (4.87 g, 35.2 mmol) in anhydrous DMF (40 mL) was added benzyl bromide (3.78 mL (5.43 g of 99% pure), 31.4 mmol). The reaction mixture was stirred at room temperature for 16 h. The resulting heterogeneous mixture was poured into 40 mL of H2O and was extracted with ethyl ether (3×40 mL). The combined ether extracts were dried (Na2SO4). Filtration and concentration provided 12.16 g of crude product, which upon high vacuum distillation yielded 2-propynoic acid phenylmethyl ester (bp 60° C. 0.5 mm) as a clear oil (3.57 g, 22.3 mmol) in 78% yield.
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?

A1: this compound is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in this compound can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound this compound yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching this compound to a polymer support can impact the reaction outcome compared to solution-phase chemistry.

Q2: Can you provide examples of how this compound has been utilized in green chemistry strategies?

A2: Researchers have explored the use of this compound in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from this compound. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of this compound in environmentally friendly synthetic strategies. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

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